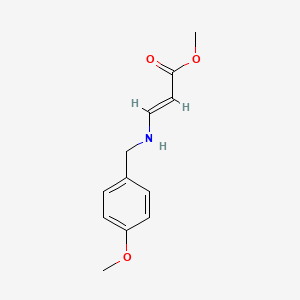
Methyl 3-((4-methoxybenzyl)amino)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((4-methoxybenzyl)amino)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a methoxybenzyl group attached to an aminoacrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-methoxybenzyl)amino)acrylate typically involves the reaction of 4-methoxybenzylamine with methyl acrylate. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4-methoxybenzyl)amino)acrylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbon-carbon double bond in the acrylate moiety can be reduced to form a single bond.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of saturated esters.
Substitution: Formation of substituted aminoacrylates.
Scientific Research Applications
Methyl 3-((4-methoxybenzyl)amino)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and coatings due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of Methyl 3-((4-methoxybenzyl)amino)acrylate involves its interaction with specific molecular targets. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the aminoacrylate moiety can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-((4-methoxybenzyl)amino)propanoate
- Methyl 3-((3,4-dimethoxybenzyl)amino)acrylate
- Ethyl 3-((4-methoxybenzyl)amino)acrylate
Uniqueness
Methyl 3-((4-methoxybenzyl)amino)acrylate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the methoxybenzyl and aminoacrylate moieties allows for versatile chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl (E)-3-[(4-methoxyphenyl)methylamino]prop-2-enoate |
InChI |
InChI=1S/C12H15NO3/c1-15-11-5-3-10(4-6-11)9-13-8-7-12(14)16-2/h3-8,13H,9H2,1-2H3/b8-7+ |
InChI Key |
NPDOEIHKJRRNKC-BQYQJAHWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN/C=C/C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CNC=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


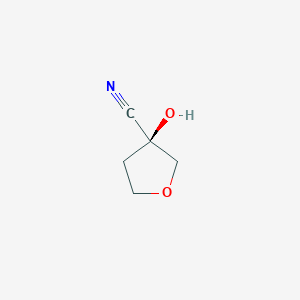
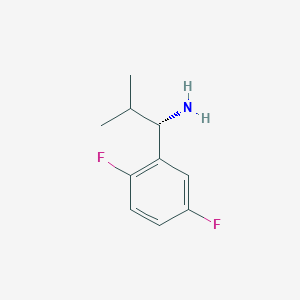
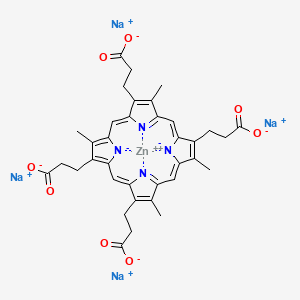
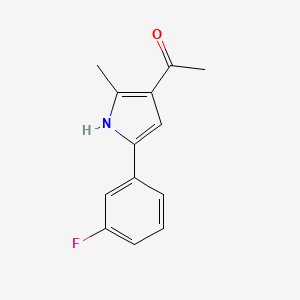

![4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-one](/img/structure/B15225082.png)
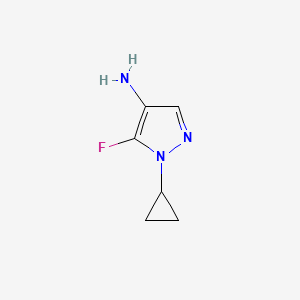
![2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidine-7(6H)-thione](/img/structure/B15225095.png)
![Benzyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B15225102.png)
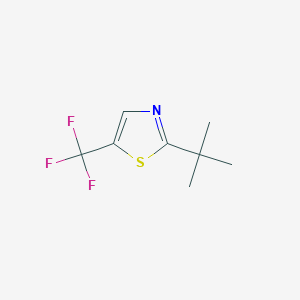
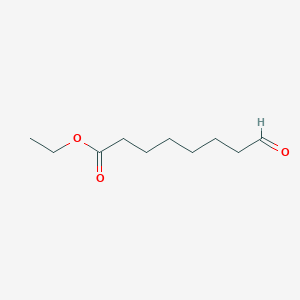
![tert-Butyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate](/img/structure/B15225118.png)
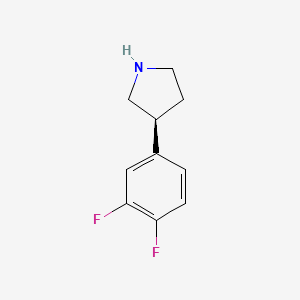
![Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate](/img/structure/B15225122.png)
